1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Overview
Description
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropane ring with two fluorine atoms and an amino group, making it a valuable reagent in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Lipase-Catalyzed Asymmetric Acetylation: One common synthetic route involves the lipase-catalyzed asymmetric acetylation of a pro-chiral diol. This method allows for the selective formation of the desired enantiomer of the compound.
Chemical Syntheses: Another approach involves the chemical synthesis of the compound through various organic reactions, including the use of reagents such as phenol and pyridine to stabilize the compound during synthesis.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, which may include the use of specialized catalysts and reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) and amines are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Amines and alcohols.
Substitution: Various substituted cyclopropanes and derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of cyclopropane chemistry and fluorine-containing compounds.
Biology: It has applications in biological research, including the study of enzyme inhibition and the role of fluorinated compounds in biological systems.
Medicine: The compound is investigated for its potential medicinal properties, including its use as a precursor for pharmaceuticals and its role in drug design.
Industry: It is utilized in the development of new materials and chemicals, particularly those requiring fluorinated components for enhanced properties.
Mechanism of Action
The mechanism by which 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms increases the reactivity of the cyclopropane ring, making it a valuable tool in various chemical and biological processes. The compound can inhibit enzymes such as 1-aminocyclopropane-1-carboxylic acid deaminase, affecting metabolic pathways in biological systems.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic Acid (ACC): Similar in structure but lacks fluorine atoms, resulting in different reactivity and biological activity.
1-Amino-2-fluorocyclopropane-1-carboxylic Acid: Contains only one fluorine atom, leading to different chemical properties and applications.
Uniqueness: 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is unique due to its high reactivity and stability under various conditions, making it a valuable compound in both research and industrial applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and applications make it a compound of significant interest for future studies and developments.
Properties
IUPAC Name |
1-amino-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXBANRZJVUSMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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